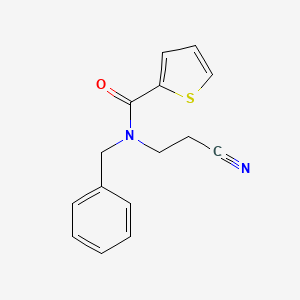

N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide

CAS No.: 700347-75-7

Cat. No.: VC7093370

Molecular Formula: C15H14N2OS

Molecular Weight: 270.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 700347-75-7 |

|---|---|

| Molecular Formula | C15H14N2OS |

| Molecular Weight | 270.35 |

| IUPAC Name | N-benzyl-N-(2-cyanoethyl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C15H14N2OS/c16-9-5-10-17(12-13-6-2-1-3-7-13)15(18)14-8-4-11-19-14/h1-4,6-8,11H,5,10,12H2 |

| Standard InChI Key | VKEDPCZGXGVKAT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CS2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide belongs to the class of thiophene carboxamides, characterized by a five-membered aromatic thiophene ring (CHS) substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a benzyl (CH-CH-) and a 2-cyanoethyl (NC-CH-CH-) group . The molecular formula is CHNOS, with a molecular weight of 270.35 g/mol .

Table 1: Key Identifiers and Synonyms

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide likely follows established methods for benzylamine and urea derivatives . A plausible route involves:

-

Acylation of 2-thiophenecarbonyl chloride: Reacting 2-thiophenecarbonyl chloride with N-benzyl-N-(2-cyanoethyl)amine in a polar aprotic solvent like DMF or pyridine.

-

Coupling reactions: Utilizing aryl isocyanates or carbodiimides to form the urea linkage, as demonstrated in the synthesis of cyclohepta[b]thiophene benzylamines .

Table 2: Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzylation of amine | Benzyl bromide, DMF, 80°C | 58–73% | |

| Urea formation | Aryl isocyanate, pyridine/DMF (1:1) | 60–75% |

Stability and Reactivity

The compound’s stability is influenced by:

-

Nitrile group: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides.

-

Thiophene ring: Aromatic stability confers resistance to electrophilic substitution but may undergo oxidation at the sulfur atom.

-

Amide bond: Hydrolyzable under strong acidic/basic conditions, necessitating careful storage in anhydrous environments.

Physicochemical Properties

Solubility and Partitioning

-

Solubility: Predicted to be sparingly soluble in water due to the hydrophobic benzyl and cyanoethyl groups. High solubility in DMSO, DMF, and dichloromethane is expected.

-

LogP: Estimated at 2.8 (using ChemSpider data ), indicating moderate lipophilicity suitable for membrane permeability.

Immunomodulatory and Telomeric Effects

Bisantrene analogs stabilize G-quadruplex DNA structures, inhibiting telomerase activity . While N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide lacks a planar anthracene core, its thiophene ring may weakly intercalate DNA, warranting further study.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume